Angelicin is a natural product found in Hoita macrostachya, Mandragora autumnalis, and other organisms with data available.
Angelicin is found in coriander. Angelicin is a constituent of roots and leaves of angelica (Angelica archangelica). Angelicin is found in roots and on surface of parsnips and diseased celery.Angelicin is a furanocoumarin. It can be found in Bituminaria bituminosa. It is present in the list of IARC Group 3 carcinogens (Angelicin plus ultraviolet A radiation). (Wikipedia).
See also: Angelica archangelica root (part of); Cullen corylifolium fruit (part of).
Angelicin
CAS No.: 523-50-2
Cat. No.: VC21335257
Molecular Formula: C11H6O3
Molecular Weight: 186.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 523-50-2 |
---|---|
Molecular Formula | C11H6O3 |
Molecular Weight | 186.16 g/mol |
IUPAC Name | furo[2,3-h]chromen-2-one |
Standard InChI | InChI=1S/C11H6O3/c12-10-4-2-7-1-3-9-8(5-6-13-9)11(7)14-10/h1-6H |
Standard InChI Key | XDROKJSWHURZGO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CO2)C3=C1C=CC(=O)O3 |
Boiling Point | 360.00 to 362.00 °C. @ 760.00 mm Hg |
Colorform | White crystalline solid |
Melting Point | 140 °C 138 - 139.5 °C |
Natural Occurrence and Biosynthesis
Plant Sources of Angelicin
Angelicin occurs naturally in various plant species, particularly those in the Apiaceae (Umbelliferae) and Rutaceae families . These plants have traditionally been used in various medicinal systems across different cultures, with their therapeutic effects now partially attributed to the presence of bioactive compounds like angelicin. The compound is distributed throughout different parts of these plants, including roots, seeds, and aerial portions, with concentration varying based on growth conditions, geographical location, and seasonal factors.
Biosynthetic Pathway
The biosynthesis of angelicin follows a well-defined pathway in plants, beginning with umbelliferone as the precursor compound for both linear and angular furocoumarins . The biosynthetic divergence between angelicin (angular furocoumarin) and psoralen (linear furocoumarin) occurs at the prenylation stage, specifically at the position of umbelliferone prenylation by umbelliferone dimethylallyltransferase (UDT) . This enzymatic process leads to the synthesis of demethylsuberosin (DMS) at the C6 position of umbelliferone for psoralen pathway, while prenylation at the C8 position yields osthenol, which is the precursor for angelicin .
In the angelicin-specific biosynthetic route, osthenol undergoes catalysis by columbianetin synthase to form (+)-columbianetin . Subsequently, angelicin synthase (identified as CYP71AJ4 in parsnip) catalyzes the conversion of (+)-columbianetin to angelicin through the abstraction of syn-C3'-hydrogen . This enzymatically-controlled pathway ensures the specific production of angelicin with its characteristic angular structure, which contributes to its unique biological properties compared to linear furocoumarins.
Biological Activities of Angelicin
Anti-Cancer Properties
Angelicin has demonstrated significant anti-cancer activities across multiple cancer cell lines through various mechanisms. In neuroblastoma (SH-SY5Y) cells, angelicin treatment upregulated both caspase 3 and 9 while decreasing expression of anti-apoptotic proteins including Bcl-2, Bcl-xL, and Mcl-1 . These changes in protein expression patterns indicate activation of apoptotic pathways, which is beneficial for cancer treatment as many cancer cells develop resistance to apoptosis. Similar apoptotic effects were observed in promyelocytic leukemia (HL-60), human lung cancer (A549), hepatoblastoma (HepG2), and hepatocellular carcinoma (Huh-7) cell lines, suggesting angelicin's broad-spectrum anti-cancer potential .
Beyond apoptosis induction, angelicin affects other cancer-related processes. It induces cell cycle arrest, though the specific phase varies by cell line (G2/M phase in A549 cells; G0/G1 phase in HeLa and SiHa cells) . Additionally, angelicin inhibits tubulin polymerization more effectively than psoralen, potentially disrupting mitotic spindle formation in rapidly dividing cancer cells . Recent research has also revealed angelicin's ability to inhibit autophagy in cancer cells by increasing mTOR phosphorylation and decreasing the expression of autophagy-related proteins, including LC3B-II, Atg3, Atg7, and Atg12-5 .
Pro-Osteogenic and Pro-Chondrogenic Effects
Angelicin has demonstrated remarkable effects on bone remodeling through its pro-osteogenic and pro-chondrogenic activities. Treatment with angelicin resulted in increased bone strength, trabecular number, trabecular bone area, and enhanced intramembranous ossification in experimental models . These beneficial effects on bone parameters were accompanied by a reduction in trabecular bone gap and decreased serum levels of collagen type I degradation product (CTX-1), indicating reduced collagen degradation .
The compound's effects on bone metabolism show some gender-specific differences. In male mice, angelicin treatment (10mg/kg) increased alkaline phosphatase (ALP) levels, while female mice showed no significant changes in this parameter . Conversely, tartrate-resistant acid phosphatase (TRACP) levels decreased in female mice treated with 20mg/kg angelicin . Despite these gender differences, the ALP/TRACP ratio increased in both genders, indicating a net positive effect on bone formation regardless of sex .
At the molecular level, angelicin's pro-osteogenic effects appear to be mediated through activation of the TGF-β/BMP and Wnt/β-catenin signaling pathways, which are critical for osteoblast differentiation and bone formation . Additionally, angelicin increases the expression of estrogen receptor alpha (ERα) in osteogenesis, suggesting a potential role in estrogen-mediated bone metabolism .
Erythroid Differentiation Properties
Angelicin has shown promise in inducing erythroid differentiation, a process essential for the proper formation of red blood cells. Notably, angelicin displayed greater efficacy in this regard compared to hydroxyurea, a commercially available drug used in the treatment of sickle cell anemia and other blood disorders . This suggests that angelicin might have potential applications in the management of hemoglobinopathies and other hematological disorders characterized by abnormal erythrocyte production or function.
Effects Against Periodontitis
Recent research has explored angelicin's potential in treating periodontitis, a severe gum infection that damages soft tissue and can destroy the bone supporting teeth . Angelicin treatment reduced bone loss associated with periodontitis, an effect attributed primarily to its anti-microbial properties rather than direct effects on bone metabolism . This represents a novel application for angelicin that merges its antimicrobial and bone-protective properties in addressing a common dental condition.
Molecular Mechanisms of Action
Modulation of Apoptotic Pathways
Angelicin's effects on cellular apoptosis involve complex interactions with multiple signaling pathways. In cancer cells, angelicin activates both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways . For the intrinsic pathway, angelicin increases the expression of pro-apoptotic Bax protein while decreasing anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, and Mcl-1) . This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial membrane permeabilization, cytochrome C release, and subsequent activation of caspase 9 and 3 .
Inhibition of Tubulin Polymerization
Angelicin demonstrates significant ability to inhibit tubulin polymerization, a process essential for mitotic spindle formation during cell division . This inhibitory effect was found to be stronger than that of psoralen, based on rank score match of both compounds with the colchicine binding residue on microtubules and histone deacetylase 8 inhibitory (HDAC8) assay . By disrupting tubulin dynamics, angelicin interferes with mitotic spindle formation, preventing proper chromosome segregation and cell division. This mechanism represents another pathway through which angelicin exerts its anti-cancer effects, particularly in rapidly dividing cancer cells.
Modulation of Autophagy
Recent research has revealed angelicin's ability to inhibit autophagy in cancer cells, which may contribute to its anti-cancer properties . Autophagy is a catabolic process that allows cells to degrade and recycle cellular components, and cancer cells often utilize this process to survive under stress conditions. Angelicin inhibits autophagy by increasing the phosphorylation of mammalian target of rapamycin (mTOR) protein and decreasing the expression of autophagy-related proteins, including LC3B-II, Atg3, Atg7, and Atg12-5 . By inhibiting this pro-survival mechanism in cancer cells, angelicin potentially enhances their sensitivity to other anti-cancer therapies.
Anti-Angiogenic Effects
In vivo studies have demonstrated angelicin's ability to inhibit tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen . Treatment with angelicin decreased levels of phosphorylated vascular endothelial growth factor receptor 2 (p-VEGFR2) in tumor tissues of mice implanted with HepG2 cells . This reduction in p-VEGFR2, a key mediator of angiogenesis, suggests that angelicin may suppress tumor growth by disrupting tumor vascularity and limiting blood supply to the growing tumor.
Future Research Directions
Future research on angelicin should focus on several key areas to advance our understanding of this promising compound. Deeper investigations into the mechanisms of action across different biological systems would provide valuable insights for therapeutic development . Studies on the binding of angelicin to regulatory genes, transcription factors, and receptors using experimental research supplemented with molecular docking and molecular dynamics simulation would clarify its molecular interactions .
Additionally, research on drug delivery systems for angelicin in cancer, inflammation, and erythroid differentiation models would help improve its bioproperties and delivery efficacy to targeted sites . More in-depth studies on angelicin's effects on bone remodeling, particularly its pro-osteogenic effects in various bone disease models, would also be valuable . Finally, further investigation of angelicin's anti-viral properties and potential applications in periodontitis represents promising areas for expansion of our knowledge about this versatile compound .
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